Nutlin 3

Stereochemistry MDM2-p53 interaction Enantiomer selectivity

For rigorous preclinical oncology research, source the active (−)-enantiomer Nutlin-3a. Its defined stereochemistry ensures potent MDM2-p53 antagonism (Ki=90 nM), delivering 150-fold higher activity than Nutlin-3b. This guarantees on-target p53 activation in wild-type models, a critical control not feasible with racemic mixtures. Ideal for validating novel inhibitors with its well-characterized 200 mg/kg BID xenograft regimen and established IC50 benchmarks (4-6 μM for p53 wt lines).

Molecular Formula C30H30Cl2N4O4
Molecular Weight 581.5 g/mol
CAS No. 675576-98-4
Cat. No. B1683890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNutlin 3
CAS675576-98-4
SynonymsNutlin3a;  Nutlin 3a;  Nutlin-3a;  SML 0580;  SML0580;  SML-0580;  (-)-Nutlin 3, (-)-Nutlin-3; 
Molecular FormulaC30H30Cl2N4O4
Molecular Weight581.5 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl
InChIInChI=1S/C30H30Cl2N4O4/c1-18(2)40-25-16-23(39-3)12-13-24(25)29-34-27(19-4-8-21(31)9-5-19)28(20-6-10-22(32)11-7-20)36(29)30(38)35-15-14-33-26(37)17-35/h4-13,16,18,27-28H,14-15,17H2,1-3H3,(H,33,37)/t27-,28+/m0/s1
InChIKeyBDUHCSBCVGXTJM-WUFINQPMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nutlin-3a (CAS 675576-98-4): The Active Enantiomer MDM2 Antagonist for p53 Wild-Type Cancer Research Procurement


Nutlin-3a (CAS 675576-98-4), the active (−)-enantiomer of Nutlin-3, is a potent and selective small-molecule antagonist of the MDM2-p53 protein-protein interaction . As a foundational tool compound in the MDM2 inhibitor class, it binds preferentially to the p53-binding pocket of MDM2 with a Ki of 90 nM, leading to stabilization and activation of the p53 tumor suppressor pathway [1]. Nutlin-3a is widely employed as a reference standard in preclinical oncology research, particularly for studies involving p53 wild-type cancer models and investigations of MDM2-mediated p53 regulation [2].

Nutlin-3a (CAS 675576-98-4) Cannot Be Substituted: Stereochemical Specificity and Potency Gaps in MDM2 Inhibition


Procurement of the correct Nutlin-3a enantiomer is non-negotiable for experimental validity due to profound stereoselectivity at the MDM2 binding interface [1]. The (+)-enantiomer Nutlin-3b exhibits a 150-fold lower potency (IC50 = 13.6 μM vs 90 nM) , a difference mechanistically traced to destabilization of the Nutlin-3b:MDM2 encounter complex by residue K70 [2]. Furthermore, second-generation clinical inhibitors like Idasanutlin (RG7388, IC50 = 6 nM) [3] and high-affinity analogs such as SAR405838 (Ki = 0.88 nM) [4] demonstrate significantly enhanced biochemical potency, yet these compounds are not interchangeable with Nutlin-3a in established protocols where historical comparability, off-target profile characterization, and extensive literature precedent are required [5].

Nutlin-3a (CAS 675576-98-4): Direct Comparative Evidence for Procurement and Experimental Design


Enantiomeric Specificity: Nutlin-3a Exhibits 150-Fold Higher Potency than Nutlin-3b in MDM2 Binding Assays

Nutlin-3a demonstrates a 150-fold higher potency than its enantiomer Nutlin-3b in inhibiting the p53-MDM2 interaction, establishing that only the (−)-enantiomer is suitable for MDM2-targeted studies . This stereoselectivity is a critical differentiator: Nutlin-3b is often used as a negative control to confirm on-target effects [1].

Stereochemistry MDM2-p53 interaction Enantiomer selectivity

Cellular Uptake Differential: p53 Status-Dependent Accumulation of Nutlin-3a in Cancer Cells

Nutlin-3a exhibits 2- to 3-fold higher intracellular accumulation in p53 wild-type cells compared to p53 non-functional or mutant cells, a property not uniformly shared across all MDM2 inhibitor classes [1]. This differential uptake correlates with enhanced growth inhibition and cytotoxicity in p53 wild-type models [2].

Cellular Pharmacokinetics p53 status Drug uptake

In Vivo Antitumor Efficacy: Nutlin-3a Achieves ≥98% Tumor Growth Inhibition in Preclinical Xenograft Models

Nutlin-3a demonstrates robust and reproducible in vivo antitumor activity, achieving average tumor growth inhibition of ≥98% and complete tumor regression in some models [1]. While next-generation inhibitors like Idasanutlin (RG7388) and SAR405838 may offer higher biochemical potency, Nutlin-3a remains a benchmark for in vivo proof-of-concept studies due to its extensive characterization [2].

Xenograft Tumor regression In vivo efficacy

Pharmacokinetic Profile: High Oral Bioavailability and Predictable Disposition in Murine Models

Nutlin-3a exhibits high oral bioavailability, rapid absorption (Tmax ~2 h), and minimal accumulation upon repeated daily dosing up to 400 mg/kg in mice [1]. Its nonlinear plasma protein binding (unbound fraction 0.7-11.8%) and saturable clearance are well-characterized via physiologically based pharmacokinetic (PBPK) modeling [2], providing a solid foundation for preclinical dose optimization.

PBPK modeling Bioavailability Pharmacokinetics

Selectivity Index: Nutlin-3a Demonstrates Clear Differential Activity Between p53 Wild-Type and Mutant Cell Lines

Nutlin-3a displays a pronounced selectivity for p53 wild-type cells, with IC50 values in the low micromolar range (4-6 μM) for sensitive wild-type lines and >38 μM for mutant or resistant lines . This selectivity window is a defining feature of the Nutlin chemotype and underpins its utility as a tool for probing p53-dependent biology [1].

Selectivity p53 status Cell viability

Potency Comparison with Next-Generation Inhibitors: SAR405838 Exhibits ~100-Fold Higher Affinity than Nutlin-3a

The high-affinity MDM2 inhibitor SAR405838 (MI-773) demonstrates a Ki of 0.88 nM, representing an approximately 100-fold increase in binding affinity relative to Nutlin-3a (Ki = 90 nM) [1]. This substantial potency gain is achieved through optimized occupation of the p53-binding pocket and translates to enhanced cellular and in vivo activity . However, Nutlin-3a remains the preferred reference standard for basic research due to its lower cost and vast body of literature.

Structure-activity relationship Binding affinity MDM2 inhibitors

Nutlin-3a (CAS 675576-98-4): Optimal Procurement Scenarios Based on Quantitative Evidence


Reference Standard for Enantiomer-Selective MDM2-p53 Interaction Studies

Utilize Nutlin-3a as the active MDM2 antagonist and pair it with Nutlin-3b (150-fold less potent ) as a stereochemical negative control. This combination enables rigorous validation of on-target p53 activation in cell-free and cell-based assays, a practice not directly feasible with racemic mixtures or single-enantiomer next-generation inhibitors lacking matched inactive controls.

Benchmark Compound for Preclinical In Vivo Efficacy Studies in p53 Wild-Type Xenografts

Employ Nutlin-3a at 200 mg/kg BID oral dosing in SJSA-1 or MHM osteosarcoma xenograft models to achieve ≥98% tumor growth inhibition [1]. This well-characterized regimen serves as a positive control for evaluating novel MDM2 inhibitors or combination therapies, leveraging extensive historical data and validated PBPK models for dose selection [2].

Tool Compound for p53-Dependent Cellular Pharmacokinetic Investigations

Exploit the 2- to 3-fold higher intracellular accumulation of Nutlin-3a in p53 wild-type versus p53-null/mutant cells [3] to study p53-status-dependent drug retention. This differential uptake, quantified at 10 µM over 96 hours, provides a measurable endpoint for probing mechanisms of cellular sensitivity and resistance to MDM2 inhibition.

Comparative Selectivity Profiling in Cancer Cell Line Panels

Use Nutlin-3a's well-defined IC50 values (4-6 μM for sensitive p53 wt lines, >38 μM for mutant lines ) as a benchmark to calibrate the potency and selectivity of newer MDM2 inhibitors. This cross-study comparability facilitates robust assessment of structure-activity relationships and target engagement across diverse p53 backgrounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nutlin 3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.